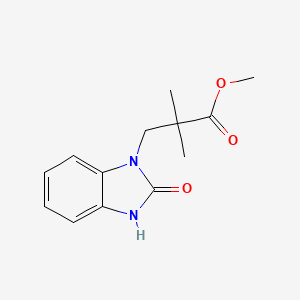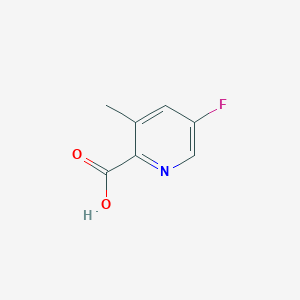
5-Fluoro-3-methylpicolinic acid
Descripción general
Descripción
5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9) is a chemical compound with the molecular formula C7H6FNO2 . It falls under the category of pyridinecarboxylic acids . The compound’s molecular weight is approximately 155.13 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylpicolinic acid consists of a pyridine ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached. The fluorine atom (F) is substituted at a specific position on the ring. The compound’s IUPAC name is 5-Fluoro-3-methylpyridine-2-carboxylic acid .
Aplicaciones Científicas De Investigación
Cancer Chemotherapy
5-Fluoro-3-methylpicolinic acid is closely related to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. The effectiveness of 5-FU, often in combination with other drugs, has been thoroughly investigated in the treatment of advanced colorectal cancer. Notably, 5-FU remains the most active single agent in this context, with combinations including folinic acid showing improved patient survival rates. These studies underline the critical role of 5-FU and its derivatives in enhancing treatment outcomes for colorectal cancer patients (Abbruzzese & Levin, 1989; Mohelníková-Duchoňová et al., 2014).
Pharmacogenetics and Personalized Medicine
The research highlights the importance of pharmacogenetics in determining the optimal drug combinations for individual patients. The efficacy and toxicity of anticancer drugs, including 5-FU and its derivatives, are significantly influenced by genetic variability in drug metabolism and transport enzymes. This underlines the necessity for a personalized approach in cancer therapy, particularly in colorectal cancer treatment, where drug combinations are tailored based on genetic markers (Mohelníková-Duchoňová et al., 2014).
Molecular Mechanisms and Future Directions
Recent studies have also explored the molecular mechanisms underlying the therapeutic effects of fluoropyrimidines, including 5-FU. Insights into how these compounds interfere with nucleic acid dynamics and structure have opened new avenues for their use in cancer therapy. Moreover, the development of polymeric forms of fluoropyrimidines could offer more precise cancer treatment options in the era of personalized medicine, highlighting the ongoing innovation in the application of these compounds (Gmeiner, 2020).
Propiedades
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJGMWIBKBTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylpicolinic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

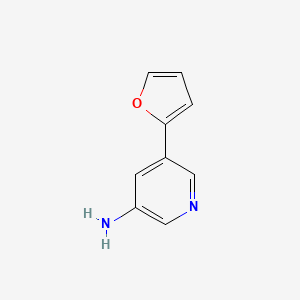
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
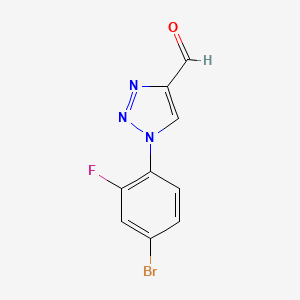
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
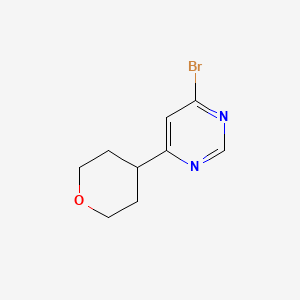
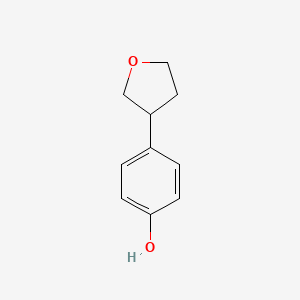
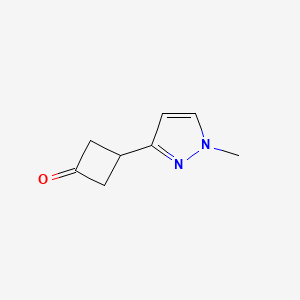
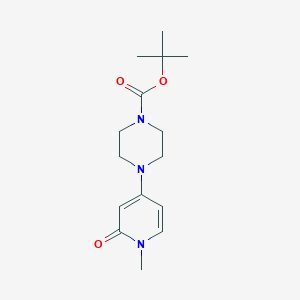
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
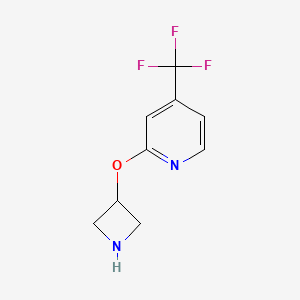
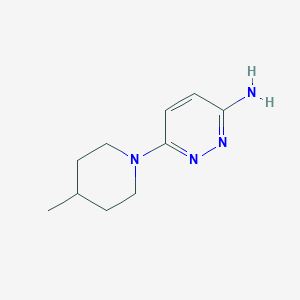
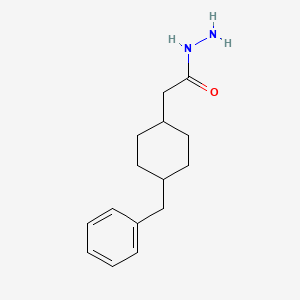
![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)
